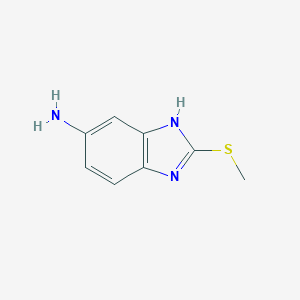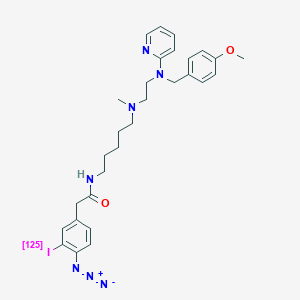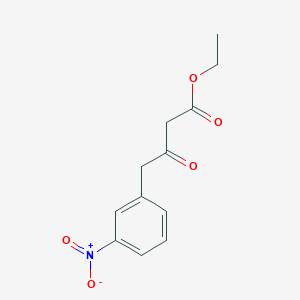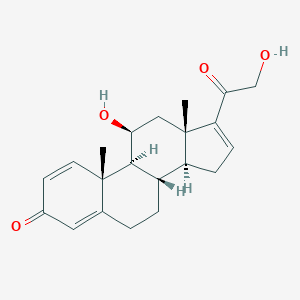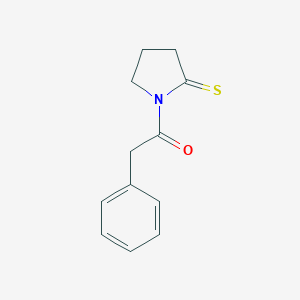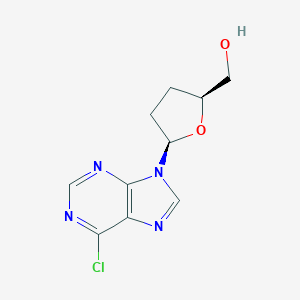
6-Chloro-ddP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:
Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.
Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Another nucleoside analog used in antiviral research.
6-Chloropurine: The parent compound used in the synthesis of various nucleoside analogs.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is unique due to its specific structure, which combines the 6-chloropurine base with a 2,3-dideoxy sugar moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
120503-34-6 |
|---|---|
Molekularformel |
C10H11ClN4O2 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
| 120503-34-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
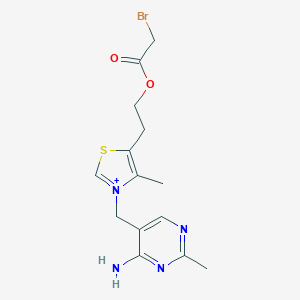
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)


